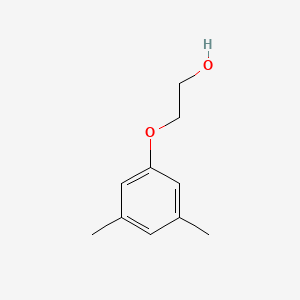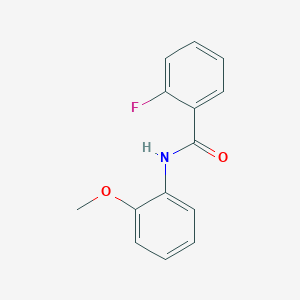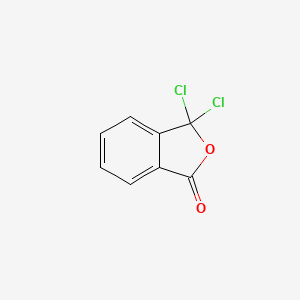![molecular formula C14H13NO2 B1614659 N-(4-HYDROXY[1,1'-BIPHENYL]-3-YL)ACETAMIDE CAS No. 5409-54-1](/img/structure/B1614659.png)
N-(4-HYDROXY[1,1'-BIPHENYL]-3-YL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- is a compound of significant interest in various scientific fields. This compound features a biphenyl structure with a hydroxyl group and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- typically involves the reaction of 4-hydroxybiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The biphenyl structure allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated biphenyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving biphenyl derivatives.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxy-2-nitrophenyl)acetamide: This compound has a similar structure but with a nitro group instead of a biphenyl moiety.
N-(4-Hydroxyphenyl)acetamide:
Uniqueness
Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- is unique due to its biphenyl structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of both hydroxyl and acetamide groups allows for a wide range of chemical reactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
5409-54-1 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-(2-hydroxy-5-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-9-12(7-8-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16) |
Clé InChI |
ODBZGVNPNRYIIU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC=C2)O |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC=C2)O |
| 5409-54-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)










![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)
